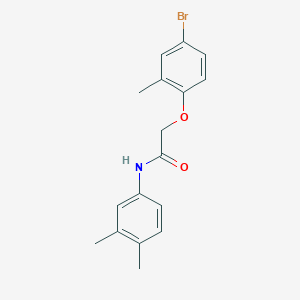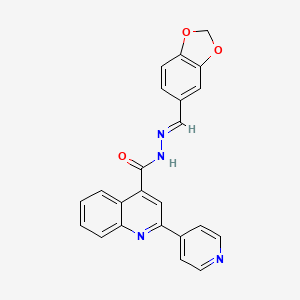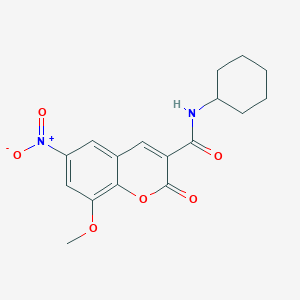![molecular formula C22H20O3 B5737854 methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
methyl 4-[(4-benzylphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-benzylphenoxy)methyl]benzoate is an organic compound with the molecular formula C22H20O3 It is a derivative of benzoic acid and is characterized by the presence of a benzylphenoxy group attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-benzylphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-benzylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl or phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 4-[(4-benzylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-benzylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenoxy group can facilitate binding to hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(benzoylamino)methoxy]benzoate: Similar in structure but contains a benzoylamino group instead of a benzylphenoxy group.
Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group instead of a benzylphenoxy group.
Uniqueness
Methyl 4-[(4-benzylphenoxy)methyl]benzoate is unique due to its specific benzylphenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
methyl 4-[(4-benzylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)20-11-7-19(8-12-20)16-25-21-13-9-18(10-14-21)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIZSMNTCARDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5737783.png)

![METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B5737812.png)




![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)

![(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B5737861.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)


![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5737880.png)
